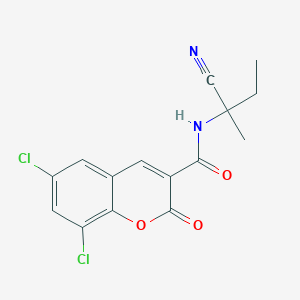

6-Chloro-5-iodopyridazin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

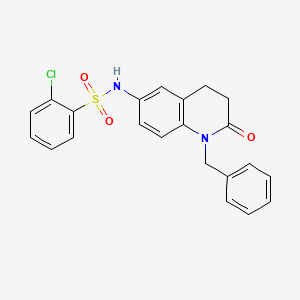

6-Chloro-5-iodopyridazin-4-amine is a chemical compound with the molecular formula C4H3ClIN3 . It is a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .

Molecular Structure Analysis

The molecular structure of 6-Chloro-5-iodopyridazin-4-amine is represented by the InChI code1S/C4H3ClIN3/c5-4-3 (6)2 (7)1-8-9-4/h1H, (H2,7,9) . This indicates the presence of chlorine, iodine, and nitrogen atoms in the pyridazin ring. Physical And Chemical Properties Analysis

6-Chloro-5-iodopyridazin-4-amine is a powder with a molecular weight of 255.45 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique

Molecular Structural Analysis and Quantum Mechanical Calculations

The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, though not an exact match to the chemical , provides insights into structural and quantum mechanical properties. It has been studied for its potential in treating hypertension as an I1 imidazoline receptor agonist. The research encompasses experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques to understand molecular structure, vibrational spectroscopy, and chemical activity regions. Additionally, calculations of molecular stability, charge distribution (NBO), and other electronic properties were performed, providing a broad perspective on the molecule's physical, pharmaceutical, and medicinal characteristics (Aayisha et al., 2019).

Nitration of Amines

Research on the nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one, akin to the chemical structure of interest, revealed that certain derivatives of this compound exhibit excellent nitro group transfer potentiality. The study showcases the utility of these compounds in synthesizing N-nitramines under mild, neutral conditions, yielding significant results (Park et al., 2003).

Amination Reactions and Complex Formation

The palladium-catalyzed amination of chloro-terpyridine, related to the compound of interest, facilitates the formation of aminated mono- and ditopic terpyridine ligands. These compounds are crucial in synthesizing new amine-containing ruthenium(II) polypyridyl complexes, demonstrating the significance of such reactions in complex formation and catalysis (Johansson, 2006).

Reaction Mechanisms and Nucleophilic Substitution

The reactions of chloropyridazin-3(2H)-ones with hydrogen iodide or sodium iodide, related to the compound of interest, were explored to afford iodopyridazin-3(2H)-ones. The process involves nucleophilic substitution followed by hydrodeiodination, with the product's constitution confirmed by NMR spectroscopic investigations. The mechanistic insights were further supported by density functional theory calculations (Krajsovszky et al., 2005).

Propriétés

IUPAC Name |

6-chloro-5-iodopyridazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-4-3(6)2(7)1-8-9-4/h1H,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFSMSMKSCXQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodopyridazin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2449086.png)

![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)

![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)

![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)